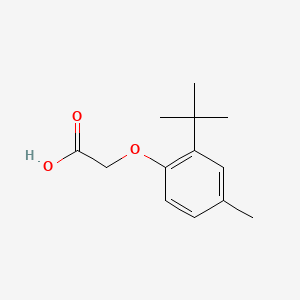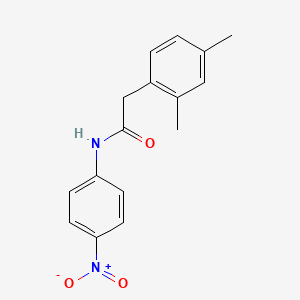![molecular formula C16H21FN4 B2796080 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine CAS No. 1007071-72-8](/img/structure/B2796080.png)
1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine is a synthetic organic compound that features prominently in various fields of scientific research due to its diverse biological activities. With a complex structure, this compound exhibits notable pharmacological and chemical properties, making it a valuable subject for medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine involves a multi-step process. A common synthetic route starts with the preparation of the pyrazole ring, often via cyclization reactions involving appropriate hydrazines and 1,3-diketones. The key step typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate and a suitable β-keto ester under acidic or basic conditions to form the pyrazole core.
The subsequent steps involve the alkylation of the pyrazole with bromoethane and further reaction with 4-methylpiperazine to yield the target compound. Solvents like ethanol or methanol are commonly used, with reaction temperatures maintained at ambient to reflux conditions.
Industrial Production Methods
For industrial-scale production, the processes are scaled up with optimizations in reaction conditions, solvent recovery, and purification steps. Efficient purification techniques such as crystallization and column chromatography are employed to ensure high purity of the final product. Continuous flow synthesis is also explored for enhanced production efficiency and yield optimization.
化学反应分析
Types of Reactions
The compound 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reaction with electrophiles or nucleophiles leading to substitutions at the fluorophenyl or pyrazole ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), with conditions often under basic or acidic environments.
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in solvents like ethanol or diethyl ether.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents, often conducted in solvents such as dichloromethane or acetonitrile.
Major Products Formed
The reactions lead to major products such as hydroxylated derivatives, reduced analogs, or substituted pyrazole derivatives, depending on the reagents and reaction conditions employed.
科学研究应用
Chemistry
In chemistry, 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine serves as a building block for synthesizing more complex molecules. Its reactive functional groups make it an ideal candidate for exploring new reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. It is particularly scrutinized for its interactions with biological targets such as enzymes, receptors, and ion channels, making it a lead compound in developing therapeutic agents.
Medicine
In medicine, it is explored for its therapeutic potential in treating various conditions. Research focuses on its anti-inflammatory, analgesic, and anticancer properties, with studies evaluating its efficacy and safety profiles in preclinical and clinical settings.
Industry
Industrially, this compound is applied in the synthesis of advanced materials, including polymers and specialty chemicals. Its structural features allow for the design of materials with specific physical and chemical properties.
作用机制
The mechanism of action of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine involves binding to specific molecular targets within cells. This binding triggers a cascade of biochemical events, influencing cellular pathways and processes.
Molecular Targets and Pathways
The compound targets enzymes such as cyclooxygenase (COX) and specific receptors like G-protein-coupled receptors (GPCRs). It modulates signaling pathways, including the MAPK/ERK pathway, resulting in altered cellular functions such as inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
1-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
1-{2-[3-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
1-{2-[3-(4-nitrophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
Uniqueness
The unique structural feature of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine is the presence of the fluorophenyl group. This fluorine substitution imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets. These attributes distinguish it from its analogs and contribute to its potential as a therapeutic agent.
This detailed exploration of this compound covers its synthesis, reactivity, applications, mechanism of action, and comparison with related compounds, highlighting its significance in various scientific fields.
属性
IUPAC Name |
1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4/c1-20-8-10-21(11-9-20)7-6-14-12-18-19-16(14)13-2-4-15(17)5-3-13/h2-5,12H,6-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEXOUIIUXCLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)
![1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2796001.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]quinoline-2-carboxamide](/img/structure/B2796005.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)
![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)

